2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid

Catalog No.
S3665129
CAS No.
13377-52-1
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid

CAS Number

13377-52-1

Product Name

2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid

IUPAC Name

2,2,6,6-tetramethylcyclohexane-1-carboxylic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-10(2)6-5-7-11(3,4)8(10)9(12)13/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

XLGUQUPTNAELKF-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1C(=O)O)(C)C)C

Canonical SMILES

CC1(CCCC(C1C(=O)O)(C)C)C

2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with four methyl groups and one carboxylic acid group. Its molecular formula is C₁₁H₂₀O₂, and it has a molar mass of approximately 184.28 g/mol . This compound is notable for its bulky structure which imparts distinctive physical and chemical properties, such as increased hydrophobicity compared to simpler carboxylic acids.

The reactivity of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid primarily involves the carboxylic acid functional group. Key reactions include:

  • Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its potential utility in organic synthesis and the development of derivatives .

Several methods have been developed for synthesizing 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid:

  • Direct Alkylation: Starting from cyclohexane derivatives, alkylation with methyl iodide or other alkyl halides can introduce methyl groups.
  • Oxidative Methods: Oxidation of corresponding alcohols or alkenes can yield the desired carboxylic acid.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can lead to the formation of carboxylic acids from alkenes.

These methods emphasize the versatility of synthetic approaches available for this compound .

2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be employed in producing polymers or as additives that enhance material properties.
  • Research: Useful in studies involving steric effects due to its bulky structure.

The compound's unique characteristics make it a valuable resource in both industrial and academic settings .

Several compounds share structural similarities with 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methylcyclohexane-1-carboxylic acidC₇H₁₄O₂Fewer methyl groups; less steric hindrance
4-Methylcyclohexane-1-carboxylic acidC₈H₁₈O₂Different substitution pattern; more symmetrical
3,3-Dimethylbutanoic acidC₆H₁₂O₂Linear chain structure; different reactivity profile
4-Tert-butylbenzoic acidC₁₁H₁₄O₂Aromatic ring; distinct electronic properties

The primary distinction of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid lies in its steric bulk and cyclohexane framework which significantly affect its chemical behavior and potential applications compared to these similar compounds .

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid

Dates

Modify: 2024-04-15

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